molecular formula C21H24N4O2 B161548 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one CAS No. 138154-43-5

5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one

Cat. No. B161548
M. Wt: 364.4 g/mol
InChI Key: ZNCLTXLLRNQSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one, also known as C646, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action of histone acetyltransferases (HATs). HATs are enzymes that catalyze the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, which play a critical role in regulating gene expression. C646 has been shown to selectively inhibit the activity of the HAT p300/CBP-associated factor (PCAF), making it a valuable tool for studying the role of HATs in various biological processes.

Mechanism Of Action

5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one selectively inhibits the activity of PCAF by binding to its catalytic domain, which prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins. This results in the inhibition of histone acetylation and the regulation of gene expression.

Biochemical And Physiological Effects

5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the regulation of gene expression. 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has also been shown to have anti-inflammatory effects by inhibiting the activity of the transcription factor NF-κB.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one in lab experiments is its selectivity for PCAF, which allows for the specific inhibition of this HAT without affecting other HATs. However, one limitation of using 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one is its relatively low potency compared to other HAT inhibitors, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for the use of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one in scientific research. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one. Another area of interest is the use of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one in combination with other drugs to enhance its therapeutic efficacy in cancer treatment. Finally, further studies are needed to investigate the role of HATs in various biological processes and to elucidate the molecular mechanisms underlying their regulation.

Synthesis Methods

The synthesis of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one involves a multistep process that starts with the reaction between 2,4-dichloro-5-nitropyrimidine and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, followed by the reduction of the nitro group and the protection of the resulting amine with a Boc group. The Boc-protected amine is then reacted with 1-(3-diethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one to yield 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one.

Scientific Research Applications

5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been used in a wide range of scientific research applications, including cancer research, neurobiology, and epigenetics. In cancer research, 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neurobiology, 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been used to study the role of HATs in synaptic plasticity and memory formation. In epigenetics, 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been used to investigate the role of HATs in regulating gene expression and chromatin structure.

properties

CAS RN

138154-43-5

Product Name

5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

10-[3-(diethylamino)propylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one

InChI

InChI=1S/C21H24N4O2/c1-3-24(4-2)11-5-10-22-16-7-8-17-20-19(16)21(27)15-12-14(26)6-9-18(15)25(20)13-23-17/h6-9,12-13,22,26H,3-5,10-11H2,1-2H3

InChI Key

ZNCLTXLLRNQSPG-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O

Canonical SMILES

CCN(CC)CCCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O

Other CAS RN

138154-43-5

synonyms

5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin- 6-one

Origin of Product

United States

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